molecular formula C13H9F3N2O B6356229 4-(5-Trifluoromethyl-pyridin-2-yl)-benzamide CAS No. 2368871-51-4

4-(5-Trifluoromethyl-pyridin-2-yl)-benzamide

Cat. No.: B6356229
CAS No.: 2368871-51-4
M. Wt: 266.22 g/mol
InChI Key: LSNROCMCYXMTRN-UHFFFAOYSA-N
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Description

4-(5-Trifluoromethyl-pyridin-2-yl)-benzamide is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzamide moiety.

Mechanism of Action

Target of Action

The primary target of 4-(5-Trifluoromethyl-pyridin-2-yl)-benzamide is Fatty-acid amide hydrolase 1 . This enzyme plays a crucial role in the hydrolysis of amide bonds in certain signaling lipids, most notably the endocannabinoid anandamide .

Mode of Action

This inhibition could lead to an accumulation of the enzyme’s substrates in the cell, potentially altering cellular signaling .

Biochemical Pathways

The inhibition of Fatty-acid amide hydrolase 1 can affect several biochemical pathways. Most notably, it can impact the endocannabinoid system, which plays a role in a variety of physiological processes including pain sensation, mood, and memory . By inhibiting the breakdown of anandamide, this compound could potentially enhance the signaling of the endocannabinoid system .

Pharmacokinetics

Similar compounds have been shown to have good absorption and distribution profiles . The metabolism and elimination of these compounds can vary, but they generally undergo hepatic metabolism and renal excretion .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes regulated by the endocannabinoid system. Potential effects could include analgesia, reduced inflammation, and alterations in mood and memory .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its ability to interact with its target . Additionally, individual variations in metabolism and excretion rates can also influence the compound’s efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate to form a key trifluoromethyl-containing intermediate . This intermediate is then reacted with appropriate reagents to form the final benzamide compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4-(5-Trifluoromethyl-pyridin-2-yl)-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[5-(trifluoromethyl)pyridin-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O/c14-13(15,16)10-5-6-11(18-7-10)8-1-3-9(4-2-8)12(17)19/h1-7H,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNROCMCYXMTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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